

# Comparative transcriptomics of Imeglimin hydrochloride and other antidiabetic compounds

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |  |  |
|----------------------|-------------------------|-----------|--|--|
| Compound Name:       | Imeglimin hydrochloride |           |  |  |
| Cat. No.:            | B8068704                | Get Quote |  |  |

# A Comparative Transcriptomic Analysis of Imeglimin and Other Antidiabetic Compounds

A deep dive into the gene expression landscapes shaped by leading type 2 diabetes therapies, offering researchers and drug development professionals a comprehensive, data-driven comparison of **Imeglimin hydrochloride** against metformin, sitagliptin, and liraglutide.

This guide provides an objective comparison of the transcriptomic effects of Imeglimin, a first-in-class oral antidiabetic agent, with other widely used antidiabetic drugs. By summarizing key experimental data on differentially expressed genes and affected signaling pathways, this document serves as a valuable resource for understanding the distinct and overlapping molecular mechanisms of these therapies.

# **Overview of Mechanisms of Action**

Imeglimin distinguishes itself with a dual mechanism of action that targets mitochondrial bioenergetics to improve both insulin secretion and insulin sensitivity.[1][2][3][4] It modulates mitochondrial function, leading to enhanced ATP production and reduced reactive oxygen species (ROS) formation.[1][2] A key molecular effect of Imeglimin is the increase in nicotinamide adenine dinucleotide (NAD+) synthesis through the upregulation of nicotinamide



phosphoribosyltransferase (NAMPT), which is implicated in improved glucose-stimulated insulin secretion.[5]

Metformin, the first-line therapy for type 2 diabetes, primarily acts by inhibiting mitochondrial respiratory chain complex I, which leads to the activation of AMP-activated protein kinase (AMPK).[6][7][8] This results in reduced hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[8]

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[9][10] This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion.[9]

Liraglutide is a GLP-1 receptor agonist that mimics the action of endogenous GLP-1, thereby promoting insulin secretion, suppressing glucagon release, and slowing gastric emptying.[10] [11]

# **Comparative Transcriptomic Data**

The following tables summarize the key differentially expressed genes identified in various transcriptomic studies for each compound. The data highlights the diverse cellular processes influenced by these antidiabetic agents.

# Table 1: Differentially Expressed Genes under Imeglimin Treatment



| Tissue/Cell<br>Type                                  | Key<br>Upregulated<br>Genes                                                    | Key<br>Downregulate<br>d Genes                                                                                                                    | Experimental<br>Model                          | Reference    |
|------------------------------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------|--------------|
| Mouse Islet α-<br>cells                              | Genes involved in "cytoplasmic translation" and "response to unfolded protein" | Genes involved in "endocrine system development", "regulation of secretion by cell", and "G protein signaling pathway" (e.g., Gnas, Mafb, Slc7a2) | scRNA-seq of<br>mouse islet cells              | [12]         |
| Human iPSC-<br>derived<br>Pancreatic β-like<br>cells | Mature β-cell<br>markers                                                       | Immature β-cell<br>markers, Cell<br>cycle-related<br>genes (MKI67,<br>CDK1, PCNA)                                                                 | RNA-seq of<br>human iPSC-<br>derived SC-islets | [13][14][15] |
| HepG2 cells                                          | Genes encoding proteins of mitochondrial respiratory complex I and III         | -                                                                                                                                                 | RNA-seq of<br>HepG2 cells                      | [16]         |
| Mouse Colon                                          | Gdf15                                                                          | -                                                                                                                                                 | Bulk RNA-seq of colonic tissue                 | [17]         |

**Table 2: Differentially Expressed Genes under Metformin Treatment** 



| Tissue/Cell<br>Type                                  | Key<br>Upregulated<br>Genes                                                                                        | Key<br>Downregulate<br>d Genes                                       | Experimental<br>Model                                           | Reference |
|------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|-----------------------------------------------------------------|-----------|
| Whole Blood<br>(T2DM patients)                       | IRS2 (in responders), Genes involved in cholesterol homeostasis (SLC46A1, LRP1) and immune responses (CD14, CD163) | Genes involved in cancer development (CYP1B1, STAB1, CCR2, TMEM176B) | RNA-seq of<br>whole blood from<br>drug-naïve<br>T2DM volunteers | [6][18]   |
| Healthy<br>Individuals<br>(Whole Blood)              | Genes in "intestinal immune network for IgA production" and "cytokine- cytokine receptor interaction" pathways     | -                                                                    | RNA-seq of<br>whole blood                                       | [7]       |
| Mouse Colon                                          | Gdf15                                                                                                              | -                                                                    | Bulk RNA-seq of colonic tissue                                  | [17]      |
| Human iPSC-<br>derived<br>Pancreatic β-like<br>cells | Cell cycle arrest<br>genes (CDKN2B,<br>CCND2, CCNI)                                                                | INS, Cell<br>proliferation<br>markers (MKI67,<br>CDK1, PCNA)         | RNA-seq of<br>human iPSC-<br>derived SC-islets                  | [14][15]  |

# **Table 3: Differentially Expressed Genes under Sitagliptin Treatment**



| Tissue/Cell<br>Type                                              | Key<br>Upregulated<br>Genes                                                                                   | Key<br>Downregulate<br>d Genes                     | Experimental<br>Model                                          | Reference |
|------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|----------------------------------------------------|----------------------------------------------------------------|-----------|
| Diabetic Mouse<br>Retina                                         | Genes involved in membrane trafficking, transmission across chemical synapses, and vesicle-mediated transport | Genes involved in negative regulation of signaling | Transcriptome<br>analysis of<br>retinas from<br>db/db mice     | [19][20]  |
| T2DM Patients<br>(Peripheral Blood<br>Mononuclear<br>Cells)      | IGF1R                                                                                                         | MAPK3, SOCS3                                       | Transcriptome sequencing of peripheral blood mononuclear cells | [9][21]   |
| Zucker Diabetic<br>Fatty (ZDF) Rat<br>Islets (with<br>Metformin) | Genes involved in cell survival and growth                                                                    | Apoptosis-<br>associated<br>genes                  | cDNA<br>microarrays of<br>islets                               | [22]      |

# **Table 4: Differentially Expressed Genes under Liraglutide Treatment**



| Tissue/Cell<br>Type                  | Key<br>Upregulated<br>Genes                                                                                 | Key<br>Downregulate<br>d Genes                                                     | Experimental<br>Model                                                   | Reference    |
|--------------------------------------|-------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------|--------------|
| Type 1 Diabetic<br>Mouse Tibia       | -                                                                                                           | Genes involved in osteoclastogene sis and inflammation (Trem2, Nfatc1, Trap, Ctsk) | Transcriptomics<br>of tibia from STZ-<br>induced T1D<br>mice            | [23][24][25] |
| C2C12<br>Myoblasts (High<br>Glucose) | Genes in metabolic pathways, cytokine-cytokine receptor interaction, cAMP signaling pathway, and cell cycle | -                                                                                  | High-throughput<br>transcriptome<br>sequencing of<br>C2C12<br>myoblasts | [26]         |
| Type 2 Diabetic<br>Rat Models        | -                                                                                                           | -                                                                                  | IncRNA<br>transcriptomics<br>in STZ-induced<br>T2DM model rats          | [11]         |

# **Signaling Pathways and Experimental Workflows**

The distinct transcriptomic signatures of these antidiabetic agents translate to their influence on different signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in the cited literature.





Click to download full resolution via product page

Caption: Imeglimin's core mechanism of action.



Click to download full resolution via product page

Caption: Metformin's primary signaling pathway.





Click to download full resolution via product page

Caption: Incretin-based therapies: Sitagliptin and Liraglutide.





Click to download full resolution via product page

Caption: A generalized experimental workflow for transcriptomic analysis.

# **Detailed Experimental Protocols**

A summary of the methodologies employed in the key transcriptomic studies is provided below to facilitate the interpretation and comparison of the presented data.

**Imeglimin Studies:** 



- Single-Cell RNA Sequencing of Mouse Islets: Islet cells from mice treated with or without 1 mM Imeglimin for 24 hours under 3.9 mM glucose conditions were subjected to scRNA-seq to analyze α-cell-specific gene expression changes.[12]
- RNA Sequencing of Human iPSC-derived β-like cells: Human induced pluripotent stem cells
  were differentiated into pancreatic islet-like spheroids and treated with Imeglimin. RNAsequencing was then performed to investigate the effect on the differentiation process and
  gene expression patterns related to β-cell maturation.[13][14][15]
- RNA Sequencing of HepG2 cells: Human hepatoma HepG2 cells were treated with Imeglimin, and comprehensive RNA-sequencing analysis was conducted to examine its effects on gene expression, particularly those related to mitochondrial function.[16]

#### Metformin Studies:

- Whole-Blood Transcriptome Profiling in T2DM Patients: A longitudinal RNA-Seq-based comparative transcriptomics approach was used to evaluate the systemic effect of metformin in drug-naïve volunteers with type 2 diabetes. Blood samples were collected before and after three months of metformin administration.[6][18]
- Intestinal Tissue RNA Sequencing in Mice: C57BL/6J mice were treated with metformin, and RNA sequencing of intestinal tissue was performed to assess changes in gene expression.
   [17]

#### Sitagliptin Studies:

- Retinal Transcriptome Analysis in Diabetic Mice: Ten diabetic (db/db) mice were treated with sitagliptin eye drops (10 mg/mL) twice daily, and their retinas were compared to vehicle-treated db/db mice and non-diabetic db/+ control mice using transcriptome analysis.[19][20]
- Transcriptome Sequencing in T2DM Patients: Peripheral blood mononuclear cells were
  collected from T2DM patients before and after 12 weeks of sitagliptin therapy (100 mg once
  daily). High-throughput sequencing of the transcriptome was conducted to identify
  differentially expressed genes associated with treatment response.[9][21]

#### Liraglutide Studies:



- Transcriptomics of Tibia in Diabetic Mice: Female streptozotocin-induced diabetic C57BL/6J mice were treated daily for 8 weeks with liraglutide. Tibia specimens were then collected for transcriptome sequencing and bioinformatics analysis to explore the mechanisms of diabetic-associated bone loss.[23][24][25]
- High-Throughput Transcriptome Sequencing of Myoblasts: C2C12 myoblasts were cultured
  in a high-glucose environment and treated with liraglutide. High-throughput transcriptome
  sequencing was used to explore the potential molecular mechanisms of liraglutide in
  alleviating the effects of the high-glucose environment.[26]

### Conclusion

This comparative guide highlights the distinct transcriptomic landscapes shaped by Imeglimin, metformin, sitagliptin, and liraglutide. Imeglimin demonstrates a unique profile centered on mitochondrial function and  $\beta$ -cell maturation. Metformin exerts broad effects on systemic metabolism and immune response. Sitagliptin and liraglutide, both acting on the incretin pathway, show targeted effects on specific tissues relevant to diabetes and its complications. The provided data and visualizations offer a foundational resource for researchers to further investigate the nuanced molecular impacts of these antidiabetic therapies, paving the way for more targeted and personalized treatment strategies in the future.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov |
   Problems of Endocrinology [probl-endojournals.ru]
- 4. [Imeglimin: features of the mechanism of action and potential benefits] PubMed [pubmed.ncbi.nlm.nih.gov]

## Validation & Comparative





- 5. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-blood transcriptome profiling reveals signatures of metformin and its therapeutic response PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin strongly affects transcriptome of peripheral blood cells in healthy individuals PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implications of genetic variations, differential gene expression, and allele-specific expression on metformin response in drug-naïve type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-Wide Transcriptome Analysis in Type 2 Diabetes Patients Treated by Sitagliptin -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pancreatic beta-cell mass and function and therapeutic implications of using antidiabetic medications in type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Potential Therapeutic Targets and Pathways of Liraglutide Against Type 2
  Diabetes Mellitus (T2DM) Based on Long Non-Coding RNA (IncRNA) Sequencing PMC
  [pmc.ncbi.nlm.nih.gov]
- 12. Imeglimin suppresses glucagon secretion and induces a loss of α cell identity PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imeglimin, unlike metformin, does not perturb differentiation of human induced pluripotent stem cells towards pancreatic β-like cells and rather enhances gain in β cell identity gene sets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Similarities and differences in the intestinal actions of metformin and imeglimin PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Whole-blood transcriptome profiling reveals signatures of metformin and its therapeutic response PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Transcriptomic Analysis Reveals That Retinal Neuromodulation Is a Relevant Mechanism in the Neuroprotective Effect of Sitagliptin in an Experimental Model of Diabetic Retinopathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]







- 22. Effect of sitagliptin plus metformin on β-cell function, islet integrity and islet gene expression in Zucker diabetic fatty rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Liraglutide Inhibits Osteoclastogenesis and Improves Bone Loss by Downregulating Trem2 in Female Type 1 Diabetic Mice: Findings From Transcriptomics [frontiersin.org]
- 24. Liraglutide Inhibits Osteoclastogenesis and Improves Bone Loss by Downregulating Trem2 in Female Type 1 Diabetic Mice: Findings From Transcriptomics PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Uncovering the potential molecular mechanism of liraglutide to alleviate the effects of high glucose on myoblasts based on high-throughput transcriptome sequencing technique | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Comparative transcriptomics of Imeglimin hydrochloride and other antidiabetic compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068704#comparative-transcriptomics-of-imeglimin-hydrochloride-and-other-antidiabetic-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com